Selenophen-2-ylboronic Acid
Overview
Description
Selenophen-2-ylboronic acid is an organoboron compound with the molecular formula C4H5BO2Se It is a derivative of selenophene, a five-membered aromatic heterocycle containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenophen-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the Ir-catalyzed borylation of selenophene followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) can yield this compound . Another method involves the reaction of selenophene with boronic esters under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Selenophen-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where this compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Sodium Periodate (NaIO4): Used for oxidative cleavage in the synthesis process.
Cesium Carbonate (Cs2CO3): Often used as a base in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Selenophen-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of selenophen-2-ylboronic acid in chemical reactions primarily involves its role as a nucleophile in coupling reactions. In the Suzuki-Miyaura coupling, for example, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylboronic Acid: Similar in structure but contains sulfur instead of selenium.
Furan-2-ylboronic Acid: Contains oxygen instead of selenium.
Pyridin-2-ylboronic Acid: Contains a nitrogen atom in the ring structure.
Uniqueness
Selenophen-2-ylboronic acid is unique due to the presence of selenium, which imparts distinct electronic and steric properties compared to its sulfur, oxygen, and nitrogen analogs. These properties can influence the reactivity and stability of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Properties
IUPAC Name |
selenophen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEWXOXXBVEVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C[Se]1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371951 | |
Record name | Selenophen-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35133-86-9 | |
Record name | Selenophen-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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